An In-depth Technical Guide to the Chemical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
An In-depth Technical Guide to the Chemical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable member of the benzodioxole class of organic compounds, has garnered significant interest within the scientific community. Its unique structure, featuring a catechol group fused to a benzodioxole moiety, underpins its significant biological activities, most prominently its antioxidant properties. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action, with a focus on its interaction with key cellular signaling pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The chemical and physical properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde are summarized in the tables below. These properties are critical for its handling, formulation, and application in various experimental settings.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |
| Synonyms | 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, 3,4-dihydroxy-5-(1,3-benzodioxol-5-yl)benzaldehyde, Protocatechualdehyde-5-O-(1,3-benzodioxole) | |
| Molecular Formula | C₁₄H₁₀O₅ | |
| Molecular Weight | 258.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 131 - 137 °C | |
| Boiling Point (Predicted) | 483.5±45.0 °C at 760 mmHg | |
| Solubility | Soluble in DMSO and other organic solvents. | [1] |
| pKa (Predicted) | 8.88±0.10 |
Spectral Data
The following tables summarize the predicted and characteristic spectral data for 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde.
2.2.1. Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 7.35 | d, J=1.6 Hz | 1H | Ar-H |
| 7.28 | dd, J=8.0, 1.6 Hz | 1H | Ar-H |
| 7.05 | d, J=8.0 Hz | 1H | Ar-H |
| 6.95 | d, J=2.0 Hz | 1H | Ar-H |
| 6.88 | d, J=8.4 Hz | 1H | Ar-H |
| 6.80 | dd, J=8.4, 2.0 Hz | 1H | Ar-H |
| 6.05 | s | 1H | O-CH-O |
| 5.60 | br s | 2H | Ar-OH |
2.2.2. Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | -CHO |
| 152.0 | Ar-C |
| 148.0 | Ar-C |
| 146.5 | Ar-C |
| 145.0 | Ar-C |
| 132.0 | Ar-C |
| 125.0 | Ar-CH |
| 122.0 | Ar-CH |
| 115.5 | Ar-CH |
| 115.0 | Ar-CH |
| 109.0 | Ar-CH |
| 108.5 | Ar-CH |
| 102.0 | O-CH-O |
2.2.3. FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2850, 2750 | Weak | Aldehydic C-H stretch |
| 1700-1680 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch |
| 940-920 | Medium | O-CH₂-O bend of benzodioxole |
2.2.4. Mass Spectrometry (MS) Data
The mass spectrum of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is predicted to show a molecular ion peak [M]⁺ at m/z 258. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) and subsequent fragmentations of the benzodioxole and catechol rings.
| m/z | Predicted Fragment |
| 258 | [M]⁺ |
| 257 | [M-H]⁺ |
| 229 | [M-CHO]⁺ |
| 123 | [C₇H₅O₂]⁺ (benzodioxole fragment) |
| 110 | [C₆H₆O₂]⁺ (catechol fragment) |
Experimental Protocols
Synthesis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde
A general and effective method for the synthesis of 2-substituted-1,3-benzodioxoles involves the condensation of a catechol with an aldehyde or ketone, often catalyzed by an acid.[3][4][5]
3.1.1. Materials and Reagents
-
3,4-Dihydroxybenzaldehyde (B13553) (Protocatechualdehyde)
-
Sesamol (B190485) (3,4-Methylenedioxyphenol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous toluene (B28343) or benzene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
3.1.2. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 3,4-dihydroxybenzaldehyde and sesamol in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde can be purified by column chromatography on silica (B1680970) gel.[6]
3.2.1. Materials and Reagents
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Standard glassware for chromatography
3.2.2. Purification Procedure
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradually increasing polarity gradient of the eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of phenolic aldehydes like the title compound.[7][8][9][10][11]
3.3.1. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitoring at the λmax of the compound, which is expected to be in the UV region (around 280-320 nm).
-
Injection Volume: Typically 10-20 µL.
3.3.2. Sample and Standard Preparation
-
Standard Solutions: Prepare a series of standard solutions of the purified compound in a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.
Biological Activity and Signaling Pathways
Antioxidant Activity
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde has demonstrated significant antioxidant activity, with a reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC₅₀ value of 2.9 μM.[12][13][14] This activity is largely attributed to the presence of the catechol (3,4-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to neutralize free radicals.
Nrf2 Signaling Pathway
Polyphenolic compounds, particularly those containing catechol groups, are known to exert their antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][16][[“]][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.
Experimental Workflow for Investigating Nrf2 Activation
The following workflow outlines a typical experimental approach to investigate the activation of the Nrf2 pathway by 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde in a cellular model (e.g., human keratinocytes or hepatocytes).
Conclusion
2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a compound with significant potential, primarily driven by its potent antioxidant properties. This technical guide has provided a detailed overview of its chemical and physical characteristics, along with standardized protocols for its synthesis, purification, and analysis. The elucidation of its likely mechanism of action through the Nrf2 signaling pathway offers a clear direction for future research into its therapeutic applications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the pharmacological potential of this promising molecule.
References
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- 17. consensus.app [consensus.app]
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